

An In-depth Technical Guide to 3-Decyne: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Decyne**

Cat. No.: **B165594**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of **3-Decyne**. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis and a key reaction are provided, along with visualizations of the synthetic workflow and reaction pathway.

Chemical Structure and Identification

3-Decyne is an internal alkyne with the molecular formula $C_{10}H_{18}$. The triple bond is located between the third and fourth carbon atoms of a ten-carbon chain.

Structure:

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	Dec-3-yne
CAS Number	2384-85-2
Molecular Formula	C ₁₀ H ₁₈
SMILES	CCCCCCC#CCC
InChI	InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-5,7,9-10H2,1-2H3
InChIKey	JUWXVJKQNKRLD-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of **3-Decyne** are summarized in the table below.

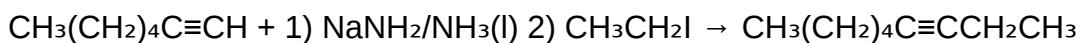
Table 2: Physicochemical Properties of **3-Decyne**

Property	Value	Source
Molecular Weight	138.25 g/mol	--INVALID-LINK--
Boiling Point	175-176 °C	--INVALID-LINK--
Melting Point	-44 °C	--INVALID-LINK--
Density	0.767 g/mL at 25 °C	--INVALID-LINK--
Refractive Index (n ²⁰ /D)	1.437	--INVALID-LINK--

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Decyne**.

Table 3: Spectroscopic Data for **3-Decyne**


Spectrum	Data
¹ H NMR	Data available on --INVALID-LINK--.
¹³ C NMR	Data available on --INVALID-LINK--.
IR Spectrum	Major peaks can be found on the --INVALID-LINK--.
Mass Spectrum	The mass spectrum is available on the --INVALID-LINK--.

Experimental Protocols

Synthesis of 3-Decyne via Alkylation of a Terminal Alkyne

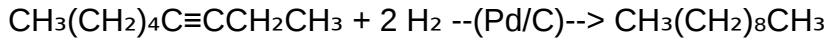
This protocol describes the synthesis of **3-decyne** from 1-heptyne and ethyl iodide.

Reaction:

Materials:

- 1-Heptyne
- Sodium amide (NaNH_2)
- Liquid ammonia (NH_3)
- Ethyl iodide ($\text{CH}_3\text{CH}_2\text{I}$)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or nitrogen gas (inert atmosphere)

- Three-necked round-bottom flask
- Dry ice/acetone condenser
- Dropping funnel
- Magnetic stirrer


Procedure:

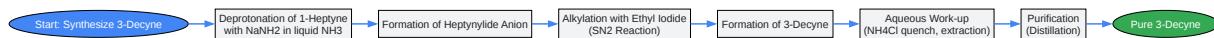
- Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser under an inert atmosphere of argon or nitrogen.
- Formation of Sodium Acetylide: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 100 mL of ammonia into the flask. To the stirred liquid ammonia, add sodium amide (1.1 equivalents) in portions. Once the sodium amide has dissolved, add 1-heptyne (1 equivalent) dropwise via the dropping funnel over 30 minutes. Stir the reaction mixture for 1 hour at -78 °C.
- Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below -60 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight, allowing the ammonia to evaporate.
- Work-up: Cautiously quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation to yield pure **3-decyne**.

Catalytic Hydrogenation of 3-Decyne to Decane

This protocol describes the complete reduction of the alkyne to an alkane.

Reaction:

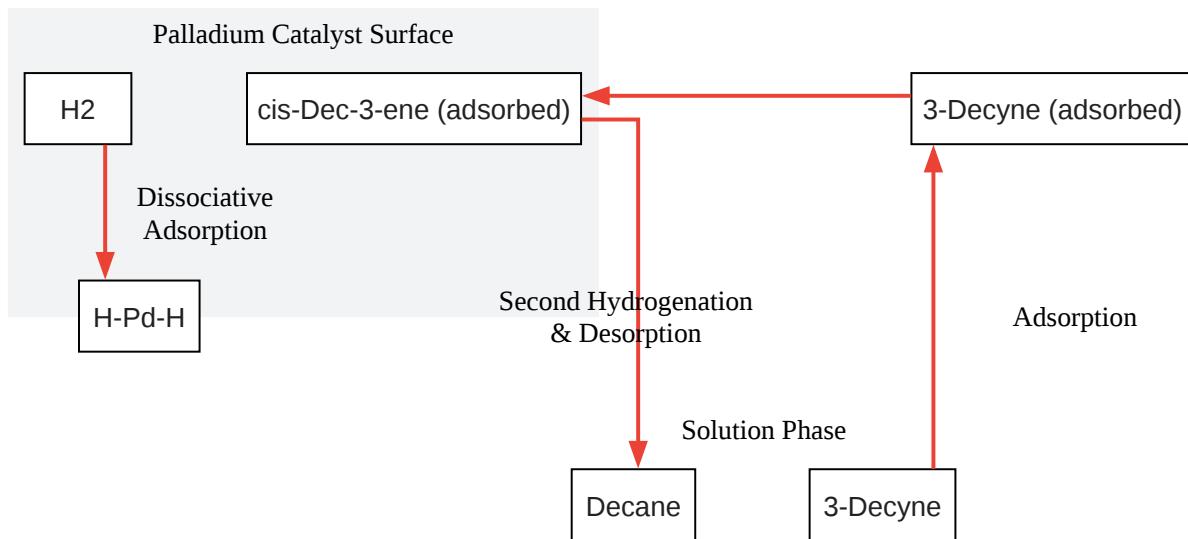
Materials:


- **3-Decyne**
- Palladium on carbon (10% Pd/C)
- Ethanol
- Hydrogen gas (H₂)
- Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
- Filter agent (e.g., Celite®)

Procedure:

- Reaction Setup: In a suitable hydrogenation flask, dissolve **3-decyne** (1 equivalent) in ethanol. Carefully add a catalytic amount of 10% palladium on carbon (typically 1-5 mol%).
- Hydrogenation: Seal the flask and purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or using a balloon) and stir the reaction mixture vigorously at room temperature.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
- Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with ethanol. Remove the solvent from the filtrate under reduced pressure to yield decane. Further purification is typically not necessary if the reaction goes to completion.

Visualizations


Logical Workflow for the Synthesis of 3-Decyne

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 3-Decyne.

Signaling Pathway for the Catalytic Hydrogenation of 3-Decyne

[Click to download full resolution via product page](#)

Caption: Pathway of 3-Decyne hydrogenation.

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Decyne: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b165594#3-decyne-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com